BenchChemオンラインストアへようこそ!

6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Alzheimer's disease Acetylcholinesterase inhibition Coumarin SAR

This is the definitive active reference point (IC50=4.5 µM) from the Zhou et al. (2008) library, being the most potent unsubstituted-phenylpiperazine coumarin. It dramatically outperforms the 6-chloro analog (IC50=827 µM). Its 4-substituted, 6-methyl pharmacophore is essential for dual CAS/PAS AChE binding, making it a non-interchangeable, evidence-backed scaffold for Alzheimer's research and a built-in assay positive control.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 850900-10-6
Cat. No. B2718319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
CAS850900-10-6
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H22N2O2/c1-16-7-8-20-19(13-16)17(14-21(24)25-20)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3
InChIKeyFGYFXMRAFAJLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 850900-10-6): AChE Inhibitor Procurement & Selection Guide


6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 850900-10-6, compound 45) is a synthetic coumarin–phenylpiperazine hybrid belonging to the chromen-2-one class, designed as an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease research [1]. Among the 50 analogs synthesized and evaluated in the foundational structure–activity relationship study, this compound was identified as one of the most potent 4-substituted coumarin derivatives, with key differentiation from close structural analogs driven by its 6-methyl substitution and unsubstituted phenylpiperazine moiety [1].

Why In-Class 4-Phenylpiperazinylmethyl-Coumarins Cannot Be Interchanged: The 6-Methyl Position Matters


In-class coumarin–phenylpiperazine analogs cannot be considered interchangeable because AChE inhibitory potency is exquisitely sensitive to the substitution pattern on the coumarin core and the nature of the piperazine N-substituent [1]. The Zhou et al. (2008) systematic SAR study demonstrated that 4-substituted coumarins (Series C) bearing a 6-methyl group with an unsubstituted phenylpiperazine exhibit markedly enhanced activity, whereas subtle modifications—such as replacing the 6-methyl with a chloro substituent (compound 46) or adding a benzoyl group to the piperazine ring (compounds 47–50)—result in severe potency loss [1]. Generic substitution without preserving this precise pharmacophoric arrangement will likely yield an inactive or substantially weaker AChE inhibitor [1].

6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one: Head-to-Head Quantitative Differentiation Evidence


AChE Inhibitory Potency: 6-Methyl (Target) vs. Closest 4-Chloro Analog – A >180-Fold Difference

In a direct head-to-head comparison within the same study and assay platform, 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (compound 45, Series C) inhibited Electrophorus electricus AChE with an IC50 of 4.5 µM, whereas its closest analog, compound 46 (also Series C, differing only by replacement of the 6-methyl with a 6-chloro substituent while retaining the same 4-phenylpiperazinylmethyl scaffold), exhibited an IC50 of 827 µM [1]. This represents a greater than 180-fold loss of inhibitory potency resulting from a single halogen-for-methyl substitution [1].

Alzheimer's disease Acetylcholinesterase inhibition Coumarin SAR

Positional Substitution Determines Activity: 4-Substituted Coumarins Are Active Whereas 6-Substituted Analogs Are Inactive

The systematic SAR study divided coumarin–phenylpiperazine hybrids into three series: Series A (substitution at the coumarin 6-position), Series B (3-position), and Series C (4-position). The data reveal that all Series A (6-substituted) compounds were reported as inactive against AChE, whereas Series C (4-substituted) compounds, including the target compound (compound 45), exhibited significant activity [1]. The authors concluded that 'substitutions on the positions 3 and/or 4 of coumarin ring are more helpful than that on the position 6 for inhibiting AChE' [1].

Structure-activity relationship Coumarin positional isomerism AChE inhibitor design

Within-Series C Potency Ranking: Unsubstituted Phenylpiperazine with 6-Methyl Is the Optimal Core

Within the 4-substituted Series C, the target compound bearing an unsubstituted phenylpiperazine (compound 45, IC50 = 4.5 µM) was compared against four close analogs with modified piperazine N-substituents: compound 47 (4-methylbenzoyl-piperazinyl, IC50 = 5.3 µM), compound 48 (IC50 = 7.4 µM), compound 49 (IC50 = 16 µM), and compound 50 (IC50 = 21 µM) [1]. The target compound was more potent than all four modified-piperazine analogs, with a 1.2-fold advantage over the closest competitor (compound 47) and a 4.7-fold advantage over the weakest (compound 50) [1].

Piperazine N-substitution SAR Coumarin AChE inhibitor optimization Lead compound selection

Benchmarking Against Donepezil: Contextualizing Potency for Drug Discovery Prioritization

The target compound was evaluated alongside donepezil as a positive control in the same Ellman's assay against Electrophorus electricus AChE [1]. Donepezil exhibited an IC50 of 0.11 ± 0.01 µM, making the target compound (IC50 = 4.5 ± 0.03 µM) approximately 41-fold less potent than the clinically approved drug [1]. While the target compound does not surpass donepezil in potency, it significantly outperforms all other Series C analogs (IC50 range: 5.3–827 µM) and represents the most potent unsubstituted-phenylpiperazine coumarin scaffold identified in this systematic library [1].

Donepezil reference AChE inhibitor benchmarking Therapeutic index

6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead Optimization

The target compound is the most potent unsubstituted-phenylpiperazine coumarin in the Zhou et al. (2008) library (IC50 = 4.5 µM) and dramatically outperforms the 6-chloro analog (IC50 = 827 µM) [1]. It is the optimal starting scaffold for medicinal chemistry programs aiming to develop novel AChE inhibitors that occupy both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, as demonstrated by the molecular design rationale linking the coumarin core to PAS binding and the phenylpiperazine nitrogen to CAS interaction [1].

Structure–Activity Relationship (SAR) Reference Standard for Coumarin–Phenylpiperazine Libraries

Because the Zhou et al. (2008) study systematically varied substitution at the 3-, 4-, and 6-positions of the coumarin core, along with diverse piperazine N-substituents, the target compound (compound 45) serves as the definitive active reference point for any follow-up SAR exploration [1]. Researchers can use this compound as a positive control to benchmark new synthetic analogs, with the well-characterized IC50 of 4.5 µM and the inactivity of 6-substituted Series A analogs providing clear assay validation boundaries [1].

Selective AChE Probe for in vitro Enzymology and Screening Cascades

The target compound offers a structurally distinct chemotype from the clinical standard donepezil (IC50 = 0.11 µM), enabling its use as a tool compound to probe AChE inhibition mechanisms independent of the donepezil-binding pharmacophore [1]. Its 4.5 µM potency is sufficient for in vitro enzymatic assays, while its inactivity in the 6-substituted configuration provides a built-in negative control for assay specificity [1].

Procurement Decision Support: Selecting the Active 4-Substituted Coumarin Over Inactive 6-Substituted Analogs

For researchers or procurement specialists searching the chromen-2-one chemical space, the target compound (CAS 850900-10-6, 4-substituted) is the evidence-backed choice: all 6-substituted coumarin–phenylpiperazine analogs from the same library were reported as inactive against AChE, while the target compound (4-substituted, 6-methyl, unsubstituted phenylpiperazine) is the most potent representative of the active Series C [1]. Ordering a 6-substituted analog (e.g., any Series A compound) will result in a compound with no measurable AChE inhibitory activity under standard Ellman's assay conditions [1].

Quote Request

Request a Quote for 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.